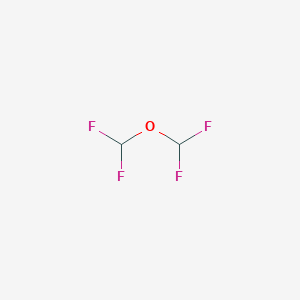![molecular formula C17H17N3O3 B159211 2-[(p-Methoxyphenyl)azo]acetoacetanilide CAS No. 1657-18-7](/img/structure/B159211.png)
2-[(p-Methoxyphenyl)azo]acetoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(p-Methoxyphenyl)azo]acetoacetanilide, commonly known as Orange II, is a synthetic azo dye that finds its use in various industries, including textiles, food, and pharmaceuticals. It is a water-soluble compound that has a bright orange color and is commonly used as a coloring agent. Over the years, there has been significant scientific research conducted on Orange II, which has shed light on its synthesis method, mechanism of action, biochemical and physiological effects, and future directions of research.
Mecanismo De Acción
The mechanism of action of Orange II involves the formation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cellular components, leading to cell death. Orange II has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxicity.
Biochemical and Physiological Effects:
Orange II has been found to cause toxicity in various organisms, including bacteria, fungi, and algae. The toxicity of Orange II is attributed to the release of toxic aromatic amines upon its degradation. Therefore, the biodegradation of Orange II is of great interest to researchers as it can help in the development of effective methods to treat wastewater contaminated with azo dyes. Orange II has also been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of acetylcholinesterase can lead to the accumulation of acetylcholine, which can cause overstimulation of the nervous system and lead to toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Orange II in lab experiments is that it is a water-soluble compound that can be easily prepared and purified. It is also a model compound that can be used to study the toxicity and biodegradation of azo dyes. However, one of the limitations of using Orange II in lab experiments is that it exhibits toxicity towards various organisms, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Orange II. One of the areas of research is the development of effective methods for the biodegradation of Orange II and other azo dyes. The biodegradation of Orange II can help in the treatment of wastewater contaminated with azo dyes. Another area of research is the development of methods to reduce the toxicity of Orange II and other azo dyes. This can be achieved through the modification of the chemical structure of the dyes or the development of effective methods to remove the toxic aromatic amines released upon their degradation. Additionally, research can be conducted to study the effect of Orange II on other organisms, including humans, and to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Orange II involves the reaction of p-aminoacetanilide with diazotized p-methoxyaniline in the presence of acetic acid. The reaction results in the formation of Orange II, which is then purified through recrystallization. The purity of Orange II can be determined through thin-layer chromatography, and its structure can be confirmed through nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
Orange II has been extensively used in scientific research as a model compound to study the toxicity and biodegradation of azo dyes. It has been found that Orange II exhibits toxic effects on various organisms, including bacteria, fungi, and algae. The toxicity of Orange II is attributed to the release of toxic aromatic amines upon its degradation. Therefore, the biodegradation of Orange II is of great interest to researchers as it can help in the development of effective methods to treat wastewater contaminated with azo dyes.
Propiedades
Número CAS |
1657-18-7 |
|---|---|
Fórmula molecular |
C17H17N3O3 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)16(17(22)18-13-6-4-3-5-7-13)20-19-14-8-10-15(23-2)11-9-14/h3-11,16H,1-2H3,(H,18,22) |
Clave InChI |
LFOLAJSVQDPEFG-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)OC |
Otros números CAS |
1657-18-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



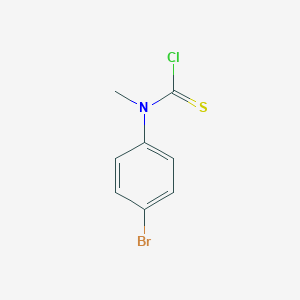
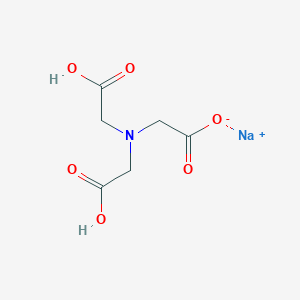
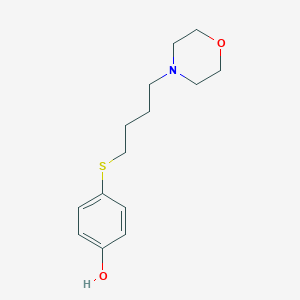
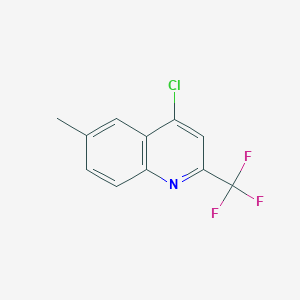
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)
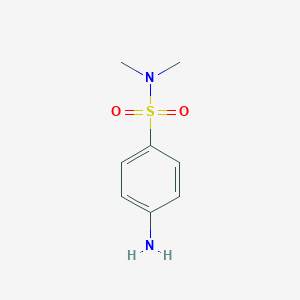
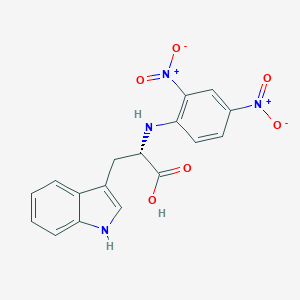

![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
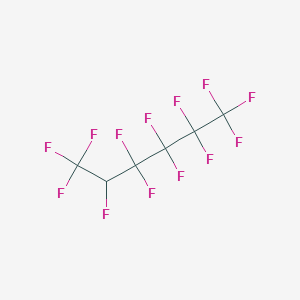
![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)


